Technical Whitepaper: Characterization and Synthetic Utility of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine
Technical Whitepaper: Characterization and Synthetic Utility of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel active pharmaceutical ingredients (APIs). 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine (CAS: 2161578-76-1) is a highly versatile, bifunctional building block designed for orthogonal late-stage functionalization[1].
As a Senior Application Scientist, I frequently leverage this molecule's dual-halogenated nature. The distinct electronic environments of the 4-bromo-pyrazole and 5-chloro-pyridine moieties allow chemists to perform sequential, site-selective transition-metal-catalyzed cross-coupling reactions. This whitepaper details the compound's physical properties, safety profile, and a field-validated synthetic protocol for its preparation.
Chemical Identity & Physical Properties
Accurate compound characterization is the first step in ensuring reproducible downstream assays. The following table summarizes the core identifiers and physical properties of the target compound [1][2].
| Property | Value |
| Chemical Name | 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine |
| CAS Registry Number | 2161578-76-1 |
| Molecular Formula | C9H7BrClN3 |
| Molecular Weight | 272.53 g/mol |
| MDL Number | MFCD30648381 |
| SMILES | ClC1=CN=CC(CN2N=CC(Br)=C2)=C1 |
| InChIKey | HAQMMJAPWNDIHO-UHFFFAOYSA-N |
| Standard Purity | ≥ 95% |
| Physical Appearance | Solid, semi-solid, or viscous cloudy liquid |
| Storage Conditions | Inert atmosphere (N2/Ar), Room Temperature |
Mechanistic Synthesis & Experimental Workflow
Reaction Rationale & Causality
The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine is achieved via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile, 4-bromo-1H-pyrazole, is alkylated by the electrophile, 3-(bromomethyl)-5-chloropyridine [3].
Mechanistic Choices:
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Base Selection (K2CO3): Potassium carbonate is a mild, insoluble base that cleanly deprotonates the pyrazole (pKa ~14) without inducing competitive hydrolysis of the electrophilic bromomethyl group, a common side reaction when using stronger bases like NaH in the presence of trace moisture [4].
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Solvent (Anhydrous DMF): As a polar aprotic solvent, DMF poorly solvates the pyrazolide anion while effectively solvating the potassium cation. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway.
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Temperature Gradient (0 °C to RT): Initiating the reaction at 0 °C manages the initial exotherm and prevents polyalkylation or degradation. Warming to room temperature provides the kinetic energy required to drive the reaction to >95% conversion.
Step-by-Step Protocol (Self-Validating System)
Materials Required:
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4-Bromo-1H-pyrazole (1.0 equiv, 10 mmol)
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3-(Bromomethyl)-5-chloropyridine (1.05 equiv, 10.5 mmol)
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Potassium carbonate (K2CO3, 2.0 equiv, 20 mmol)
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N,N-Dimethylformamide (DMF, anhydrous, 20 mL)
Procedure:
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Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-bromo-1H-pyrazole and anhydrous DMF under a nitrogen atmosphere.
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Deprotonation: Add finely powdered K2CO3 to the solution. Stir the suspension at 0 °C for 15 minutes.
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Electrophile Addition: Dissolve 3-(bromomethyl)-5-chloropyridine in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes.
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Validation Check: Within 30 minutes, the reaction mixture will become increasingly cloudy. This is a self-validating visual cue indicating the precipitation of potassium bromide (KBr) byproduct, confirming the SN2 displacement is occurring.
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Propagation: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 4 to 6 hours.
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Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is deemed complete upon the disappearance of the lower-Rf pyrazole starting material.
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Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
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DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL).
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Causality: DMF is highly miscible with organic solvents. The LiCl wash drastically increases the polarity of the aqueous phase, forcing the DMF out of the organic layer and preventing contamination during concentration.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.
Workflow Visualization
The following diagram illustrates the synthetic assembly of the target compound and its subsequent orthogonal functionalization pathway. The aryl bromide undergoes rapid oxidative addition with Palladium catalysts, allowing for primary cross-coupling, while the aryl chloride remains intact for secondary, more forcing modifications.
Workflow of the synthesis and orthogonal functionalization of CAS 2161578-76-1.
Handling, Storage, and Safety Protocols
When handling halogenated N-heterocycles, strict adherence to safety protocols is mandatory to protect laboratory personnel and maintain reagent integrity [1].
| Hazard Indicator | Description |
| Signal Word | Warning (GHS07 Pictogram) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |
Storage Causality: The compound must be stored under an inert atmosphere (Nitrogen or Argon) at room temperature. While the molecule is relatively stable, prolonged exposure to atmospheric moisture and UV light can lead to slow degradation of the benzylic-like C-N bond or oxidation of the pyridine ring.
References
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GenPrice UK. "3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine Product Specifications". Available at:[Link]
- World Intellectual Property Organization. "WO2021053495A1 - Bifunctional degraders and their methods of use".
